REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(O[C@H]1[C@@H:16]([CH2:17][C:18]2[CH:19]=[CH:20][C:21](OC)=[CH:22][CH:23]=2)NC[C@@H]1O)=O.C1C2C(CC3C[C:45](=[O:47])[NH:44]C3=O)C3C(=CC=CC=3)C=2C=CC=1.[OH2:48]>C(#N)C>[C:45](=[O:47])([O:48][CH2:16][CH:17]1[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:6]2[C:1]1=[CH:2][CH:3]=[CH:4][CH:5]=2)[NH2:44]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
Anisomycin
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC=2C=CC(=CC2)OC)O
|
Name
|
9-Fluorenylmethyl succinimide
|
Quantity
|
0.762 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)CC1C(=O)NC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon addition
|
Type
|
DISSOLUTION
|
Details
|
all solid dissolved
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration, purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |